1,1-Dibenzyl-3-(4-methylphenyl)urea
Description
1,1-Dibenzyl-3-(4-methylphenyl)urea is a substituted urea derivative characterized by two benzyl groups at the N1 position and a 4-methylphenyl group at the N3 position. Substituted ureas are widely studied for their roles in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capacity and stability .
Properties
CAS No. |
86764-30-9 |
|---|---|
Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C22H22N2O/c1-18-12-14-21(15-13-18)23-22(25)24(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,23,25) |
InChI Key |
UQTSCLRTSKBRST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibenzyl-3-(4-methylphenyl)urea can be synthesized through a multi-step process involving the reaction of benzylamine with 4-methylphenyl isocyanate. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or toluene to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibenzyl-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The benzyl and methylphenyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds with various functional groups.
Scientific Research Applications
1,1-Dibenzyl-3-(4-methylphenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of urea-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with proteins and receptor targets, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-methylphenyl group in the target compound can be compared to derivatives with halogen or bulky substituents:
*Estimated based on analogs (e.g., : Cl-substituted variant has MW 350.84).
Key Observations :
Heterocyclic and Hybrid Derivatives
- Triazine-linked urea (): 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea incorporates a triazine ring, enhancing π-π stacking and hydrogen-bonding interactions. This modification is associated with applications in medicinal chemistry .
- Tetrazole derivatives (): 1,1-Dibenzyl-3-(4-fluorobenzoyl)thio-urea replaces the urea carbonyl with a thioamide group, altering electronic properties and biological activity .
Physicochemical Properties
- Solubility : Halogenated analogs (Cl, Br) exhibit lower aqueous solubility compared to the methyl-substituted compound due to increased hydrophobicity .
- Thermal Stability : Urea derivatives with bulky substituents (e.g., 2,6-diisopropylphenyl) demonstrate higher thermal stability, as steric hindrance reduces decomposition rates .
- Crystallinity : highlights the role of substituents in crystal packing; fluorobenzoyl groups enhance lattice stability via halogen bonding .
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